molecular formula C8H6BrNS B091095 2-Bromo-4-methylphenyl isothiocyanate CAS No. 19241-39-5

2-Bromo-4-methylphenyl isothiocyanate

Cat. No.: B091095
CAS No.: 19241-39-5
M. Wt: 228.11 g/mol
InChI Key: DQXSCOWMTPPFCJ-UHFFFAOYSA-N
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Description

2-Bromo-4-methylphenyl isothiocyanate is an organic compound with the molecular formula C₈H₆BrNS and a molecular weight of 228.11 g/mol . It is a derivative of phenyl isothiocyanate, where a bromine atom and a methyl group are substituted at the 2 and 4 positions of the benzene ring, respectively. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions.

Preparation Methods

The synthesis of 2-Bromo-4-methylphenyl isothiocyanate can be achieved through several methods:

    From Amines and Thiophosgene: This method involves the reaction of the corresponding amine with thiophosgene.

    From Amines and Carbon Disulfide: In this method, the corresponding amine reacts with carbon disulfide in the presence of di-tert-butyl dicarbonate and a catalyst such as DMAP or DABCO.

    From Phenyl Chlorothionoformate and Primary Amines: This method involves the reaction of phenyl chlorothionoformate with primary amines.

Chemical Reactions Analysis

2-Bromo-4-methylphenyl isothiocyanate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

    Addition Reactions: It can react with amines to form thiourea derivatives.

Common reagents used in these reactions include dimethylbenzene as a solvent and nitrogen for protection during the reaction . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Bromo-4-methylphenyl isothiocyanate involves its electrophilic nature, which allows it to react with nucleophiles such as amines and thiols. This reactivity is utilized in bioconjugate chemistry to label and modify biomolecules. The compound can also affect membrane integrity and enzymes involved in redox balance and metabolism, leading to antimicrobial effects .

Comparison with Similar Compounds

2-Bromo-4-methylphenyl isothiocyanate can be compared with other isothiocyanate derivatives such as:

These comparisons highlight the unique reactivity and applications of this compound due to its specific substitutions.

Properties

IUPAC Name

2-bromo-1-isothiocyanato-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNS/c1-6-2-3-8(10-5-11)7(9)4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXSCOWMTPPFCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=C=S)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80172835
Record name 2-Bromo-4-methylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19241-39-5
Record name 2-Bromo-4-methylphenyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019241395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-4-methylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 19241-39-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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